REACTION_CXSMILES
|
C1([C:6]([OH:8])=O)CC=CC1.C1C=CC(P([N:23]=[N+]=[N-])(C2C=CC=CC=2)=O)=CC=1.[C:26]1([CH2:32][OH:33])[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1.[C:34]1([CH3:40])[CH:39]=[CH:38][CH:37]=CC=1>>[CH:34]1([NH:23][C:6](=[O:8])[O:33][CH2:32][C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[CH2:39][CH:38]=[CH:37][CH2:40]1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C1(CC=CC1)C(=O)O
|
Name
|
|
Quantity
|
6.05 g
|
Type
|
reactant
|
Smiles
|
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
|
Name
|
TEA
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was then warmed
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated at 90° C. for additional 4 hours
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica-gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC=CC1)NC(OCC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |